molecular formula C27H41N5O5S B8117732 Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH2

Cat. No.: B8117732
M. Wt: 547.7 g/mol
InChI Key: DXCHOKYCZDJERP-UHFFFAOYSA-N
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Description

. It plays a crucial role in neurotransmission and neuromodulation, primarily acting through the neurokinin-1 receptor (NK1-receptor).

Preparation Methods

Synthetic Routes and Reaction Conditions: Substance P can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of Substance P involves large-scale SPPS, often utilizing automated peptide synthesizers to ensure consistency and efficiency. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Substance P can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation of Substance P can lead to the formation of oxidized derivatives, which may have altered biological activity.

  • Reduction: Reduction reactions can produce reduced forms of Substance P, potentially affecting its receptor binding affinity.

Scientific Research Applications

Substance P has a wide range of applications in scientific research, including:

  • Chemistry: Used as a model compound in peptide synthesis studies.

  • Biology: Investigated for its role in pain transmission and inflammation.

  • Medicine: Explored for its potential therapeutic applications in conditions such as depression, anxiety, and migraines.

  • Industry: Utilized in the development of diagnostic tools and pharmaceuticals.

Mechanism of Action

Substance P exerts its effects primarily through the activation of the NK1-receptor. Upon binding to the receptor, it triggers intracellular signaling pathways that lead to various physiological responses, including the release of neurotransmitters and modulation of pain perception.

Comparison with Similar Compounds

  • Neurokinin A (NKA)

  • Neurokinin B (NKB)

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Properties

IUPAC Name

1-(2-acetamido-3-phenylpropanoyl)-N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O5S/c1-17(2)15-21(25(35)30-20(24(28)34)12-14-38-4)31-26(36)23-11-8-13-32(23)27(37)22(29-18(3)33)16-19-9-6-5-7-10-19/h5-7,9-10,17,20-23H,8,11-16H2,1-4H3,(H2,28,34)(H,29,33)(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCHOKYCZDJERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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